molecular formula C9H11ClN2O B2794017 6-chloro-N-isopropylnicotinamide CAS No. 57724-90-0

6-chloro-N-isopropylnicotinamide

Cat. No.: B2794017
CAS No.: 57724-90-0
M. Wt: 198.65
InChI Key: RALGDACVBSBFMU-UHFFFAOYSA-N
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Description

6-chloro-N-isopropylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-isopropylnicotinamide typically involves the chlorination of 6-hydroxynicotinic acid to obtain 6-chloronicotinic acid, followed by an amidation reaction with isopropylamine . The reaction conditions for these steps include:

    Chlorination: Using thionyl chloride (SOCl2) as the chlorinating agent.

    Amidation: Conducted in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-isopropylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted nicotinamide derivatives.

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.

    Reduction: Formation of reduced amide derivatives.

Mechanism of Action

The mechanism of action of 6-chloro-N-isopropylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting Enzymes: The compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

    Modulating Signaling Pathways: It may affect signaling pathways related to inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-isopropylnicotinamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives.

Properties

IUPAC Name

6-chloro-N-propan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-8(10)11-5-7/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALGDACVBSBFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product was prepared from 6-chloro-nicotinic acid (1.0 g), carbonyldiimidazole (0.8 g) and isopropylamine (0.6 ml) using the method of example 115 step (i). Yield 0.75 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One

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